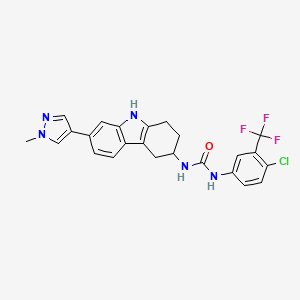
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(7-(1-methyl-1H-pyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is produced primarily by macrophages in response to antigens and activates inflammatory pathways through its two receptors, tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2 . Tumor necrosis factor is a member of the tumor necrosis factor superfamily, a family of type II transmembrane proteins that function as cytokines . Excess production of tumor necrosis factor plays a critical role in the pathology of several inflammatory diseases, and anti-tumor necrosis factor therapies are often employed to treat these diseases .
Preparation Methods
Tumor necrosis factor is initially produced as a type II transmembrane protein and assembled as a homotrimer, which is then cleaved by tumor necrosis factor alpha converting enzyme into a soluble form, allowing it to be secreted into the extracellular space . Industrial production methods for tumor necrosis factor inhibitors, such as monoclonal antibodies, involve recombinant DNA technology. For example, infliximab is produced by a recombinant cell line cultured by continuous perfusion .
Chemical Reactions Analysis
Tumor necrosis factor is involved in various biological processes and can undergo several types of reactions:
Oxidation and Reduction: Tumor necrosis factor can be involved in redox reactions within cells, influencing the oxidative stress response.
Substitution: Tumor necrosis factor can interact with other cytokines and receptors, leading to the substitution of signaling pathways.
Common Reagents and Conditions: Tumor necrosis factor interactions often involve cytokines, receptors, and enzymes such as tumor necrosis factor alpha converting enzyme.
Major Products: The major products of tumor necrosis factor reactions include activated inflammatory pathways, cell survival, proliferation, and cell death.
Scientific Research Applications
Tumor necrosis factor has a wide range of scientific research applications:
Chemistry: Tumor necrosis factor is studied for its role in redox reactions and signaling pathways.
Biology: Tumor necrosis factor is crucial in understanding immune responses, inflammation, and cell signaling.
Mechanism of Action
Tumor necrosis factor exerts its effects by binding to its receptors, tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2 . Tumor necrosis factor receptor 1 can trigger inflammatory pathways, producing effects such as cell survival and proliferation, as well as cell death if the inflammatory pathways are disrupted . Tumor necrosis factor receptor 2 can only trigger cell survival and proliferation but can indirectly induce cell death by disrupting tumor necrosis factor receptor 1 . Tumor necrosis factor’s effects on the immune system include the activation of white blood cells, blood coagulation, secretion of cytokines, and fever .
Comparison with Similar Compounds
Tumor necrosis factor is compared with other similar compounds, such as other members of the tumor necrosis factor superfamily:
Tumor Necrosis Factor Beta:
Interleukin-1: Another cytokine involved in inflammatory responses, but with different receptors and signaling pathways.
Interleukin-6: A cytokine that plays a role in inflammation and infection responses, with distinct molecular targets and pathways.
Tumor necrosis factor is unique in its dual receptor system and its ability to mediate both cell survival and cell death, making it a critical target for therapeutic interventions in inflammatory diseases .
Properties
Molecular Formula |
C24H21ClF3N5O |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[7-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea |
InChI |
InChI=1S/C24H21ClF3N5O/c1-33-12-14(11-29-33)13-2-5-17-18-9-15(4-7-21(18)32-22(17)8-13)30-23(34)31-16-3-6-20(25)19(10-16)24(26,27)28/h2-3,5-6,8,10-12,15,32H,4,7,9H2,1H3,(H2,30,31,34) |
InChI Key |
KOKSSHMOASEICA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)C4=C(N3)CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)
![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)
![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)
![sodium;[(4R)-2-oxido-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12372598.png)
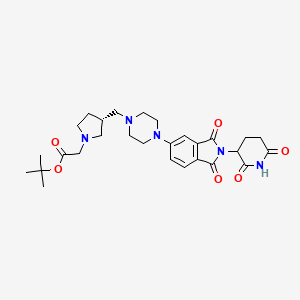
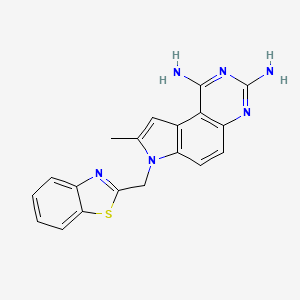
![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)
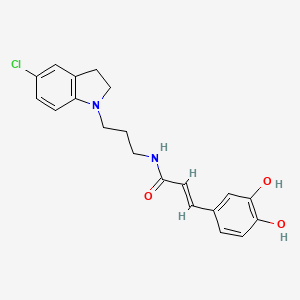

![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)


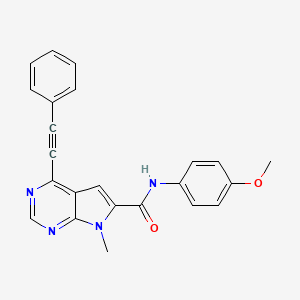
![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
